molecular formula C19H13ClN6O B11414714 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11414714
M. Wt: 376.8 g/mol
InChI Key: JWIQBANYDFCENT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde and 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as triethyl orthoformate, to form the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[1,5-a]pyrimidine
  • 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 7-(4-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits unique structural features that may contribute to its distinct biological activities and chemical reactivity. The presence of both chlorophenyl and methoxyphenyl groups, along with the fused triazolo-pyrimidine ring system, provides a unique scaffold for drug design and material applications.

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c1-27-15-8-2-12(3-9-15)17-23-19-16-10-22-26(14-6-4-13(20)5-7-14)18(16)21-11-25(19)24-17/h2-11H,1H3

InChI Key

JWIQBANYDFCENT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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